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molecular formula C13H10N4O2 B8513142 3-[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)ethenyl]benzonitrile CAS No. 89307-44-8

3-[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)ethenyl]benzonitrile

Cat. No. B8513142
M. Wt: 254.24 g/mol
InChI Key: VJRWLLDZHBPIEF-UHFFFAOYSA-N
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Patent
US04423046

Procedure details

To 5 ml. of cold 90% sulfuric acid was added 1 g. (0.004 mole) of 1-methyl-5-nitro-2-[2-(3-cyanophenyl)vinyl]imidazole, and the resulting solution was warmed on a steam bath for five minutes and then poured into ice water. The solid which separated was collected by filtration, washed with water, dried and recrystallized from ethanol to give 1-methyl-5-nitro-2-[2-(3-carbamylphenyl)vinyl]imidazole, m.p. 254°-256° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.004 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[CH3:6][N:7]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][N:9]=[C:8]1[CH:15]=[CH:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([C:23]#[N:24])[CH:18]=1>>[CH3:6][N:7]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][N:9]=[C:8]1[CH:15]=[CH:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([C:23](=[O:2])[NH2:24])[CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.004 mol
Type
reactant
Smiles
CN1C(=NC=C1[N+](=O)[O-])C=CC1=CC(=CC=C1)C#N
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid which separated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC=C1[N+](=O)[O-])C=CC1=CC(=CC=C1)C(N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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